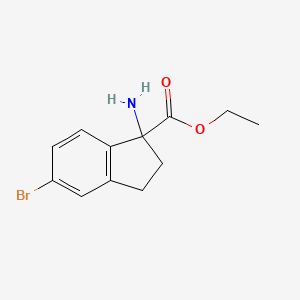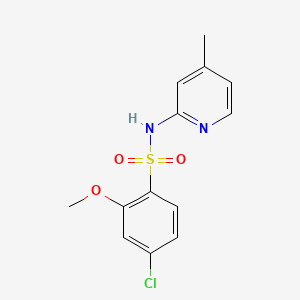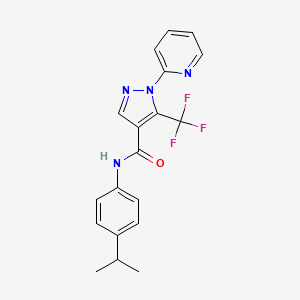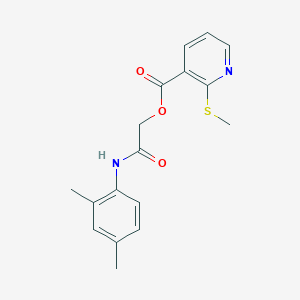
BIs(2-hexyldecyl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a synthetic compound known for its unique chemical structure and properties. It is an ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, including its role in the formulation of lipid nanoparticles for drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps typically include:
Preparation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving hexanoic acid and 2-hexyldecanol.
Functionalization: The core structure is then functionalized with 2-hydroxyethylamine through a nucleophilic substitution reaction, resulting in the formation of the final compound.
Industrial Production Methods
In industrial settings, the production of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound with high purity.
化学反应分析
Types of Reactions
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the 2-hydroxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery and vaccine development.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of encapsulated molecules. The ionizable nature of the compound allows it to respond to changes in pH, promoting the release of its cargo in specific cellular environments.
相似化合物的比较
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can be compared with other ionizable lipids, such as:
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
DLin-MC3-DMA: Known for its use in lipid nanoparticle formulations for siRNA delivery.
C12-200: Utilized in the delivery of nucleic acids and other therapeutic agents.
The uniqueness of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate lies in its specific chemical structure, which provides distinct advantages in terms of stability, bioavailability, and efficacy in various applications.
属性
分子式 |
C46H91NO5 |
|---|---|
分子量 |
738.2 g/mol |
IUPAC 名称 |
2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-17-19-25-33-43(31-23-15-11-7-3)41-51-45(49)35-27-21-29-37-47(39-40-48)38-30-22-28-36-46(50)52-42-44(32-24-16-12-8-4)34-26-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
InChI 键 |
DQIWRUQYFBALOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)


![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)

![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)




